molecular formula C14H22N2 B14748740 1,4-Diethyl-2-phenylpiperazine CAS No. 5271-32-9

1,4-Diethyl-2-phenylpiperazine

Cat. No.: B14748740
CAS No.: 5271-32-9
M. Wt: 218.34 g/mol
InChI Key: GKSICERYUXFYML-UHFFFAOYSA-N
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Description

1,4-Diethyl-2-phenylpiperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diethyl-2-phenylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically employs diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, resulting in the formation of 2-substituted chiral piperazines .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions: 1,4-Diethyl-2-phenylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1,4-Diethyl-2-phenylpiperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Diethyl-2-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Properties

CAS No.

5271-32-9

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1,4-diethyl-2-phenylpiperazine

InChI

InChI=1S/C14H22N2/c1-3-15-10-11-16(4-2)14(12-15)13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3

InChI Key

GKSICERYUXFYML-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C(C1)C2=CC=CC=C2)CC

Origin of Product

United States

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